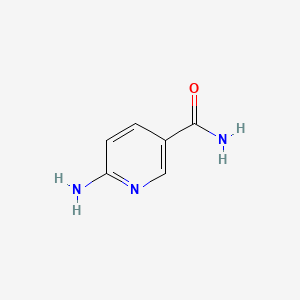

6-Aminonicotinamide

説明

This compound is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia. An inhibitor of the NADP(+)-dependent enzyme, 6-phosphogluconate dehydrogenase, it interferes with glycolysis, resulting in ATP depletion and synergizes with DNA-crosslinking chemotherapy drugs, such as cisplatin, in killing cancer cells. It has a role as a teratogenic agent, an antimetabolite and an EC 1.1.1.44 (NADP(+)-dependent decarboxylating phosphogluconate dehydrogenase) inhibitor. It is an aminopyridine, a primary amino compound and a monocarboxylic acid amide. It is functionally related to a 6-aminonicotinic acid.

This compound is a synthetic analogue and nicotinamide antagonist with cytotoxic properties, this compound forms an abnormal NAD (ubiquitous metabolic pathway coenzyme) analog that inhibits NAD-dependent enzyme activity associated with ATP production. This compound impairs cartilage formation, may have teratogenic effects, and enhances the effect of radiation and cisplatin treatment (formation of platinum-DNA complexes). (NCI04)

A vitamin antagonist which has teratogenic effects.

特性

IUPAC Name |

6-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYEPMDOUQDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051446 | |

| Record name | 6-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-aminonicotinamide is a white crystalline solid. (NTP, 1992) | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

329-89-5 | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Aminonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aminonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FNW67F2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

473 to 478 °F (NTP, 1992) | |

| Record name | 6-AMINONICOTINAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19786 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

6-Aminonicotinamide: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminonicotinamide (6-AN) is a potent antimetabolite of the B vitamin nicotinamide. Its mechanism of action is centered on its intracellular conversion into fraudulent NAD⁺ and NADP⁺ analogs, which subsequently inhibit key metabolic enzymes. The primary target of 6-AN's action is the Pentose Phosphate Pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis. By disrupting the PPP, 6-AN induces a cascade of downstream effects, including increased oxidative stress, metabolic reprogramming, and the induction of apoptosis, making it a subject of significant interest in cancer research. This document provides an in-depth exploration of 6-AN's molecular mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Formation of Fraudulent Coenzymes

The central mechanism of this compound revolves around its structural similarity to nicotinamide, allowing it to be processed by cellular machinery into non-functional coenzyme analogs.

-

Intracellular Conversion: Once inside the cell, 6-AN is metabolized into 6-amino-nicotinamide adenine dinucleotide (6-ANAD⁺) and 6-amino-nicotinamide adenine dinucleotide phosphate (6-ANADP⁺).[1][2][3][4] This conversion is catalyzed by NAD(P)⁺ glycohydrolases.[5]

-

Enzyme Inhibition: The resulting analog, 6-ANADP⁺, acts as a potent competitive inhibitor of NADP⁺-dependent enzymes. It competes with the endogenous NADP⁺ cofactor for the enzyme's binding site, but due to its structural alteration, it cannot participate in the necessary redox reactions. This effectively blocks the enzyme's catalytic activity.

The primary and most well-documented targets of this inhibition are the rate-limiting enzymes of the Pentose Phosphate Pathway.

Caption: Core mechanism of this compound action.

Primary Target: The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a crucial branch of glucose metabolism. 6-AN exerts its primary effects by inhibiting the two key NADP⁺-dependent dehydrogenases in the oxidative phase of this pathway.

-

Glucose-6-Phosphate Dehydrogenase (G6PD): As the first and rate-limiting enzyme of the PPP, G6PD is a major target. 6-AN is a competitive inhibitor of G6PD with a reported Ki value of 0.46 μM. Inhibition of G6PD blocks the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone.

-

6-Phosphogluconate Dehydrogenase (6PGD): The third enzyme in the pathway, 6PGD, is also strongly inhibited by 6-AN's metabolites. This inhibition leads to the significant intracellular accumulation of 6-phosphogluconate (6-PG), a hallmark of 6-AN activity.

The consequences of PPP inhibition are profound:

-

Depletion of NADPH: The primary function of the oxidative PPP is to produce NADPH, the cell's main source of reducing equivalents for anabolic reactions and antioxidant defense. 6-AN-mediated inhibition severely curtails NADPH production.

-

Accumulation of 6-Phosphogluconate (6-PG): Blockade of 6PGD causes a massive build-up of its substrate, 6-PG. In rat kidneys, 6-PG levels can rise from less than 10 nmoles/g to 1000 nmoles/g within 24 hours of 6-AN administration.

-

Inhibition of Nucleotide Synthesis: The PPP is the sole source of ribose-5-phosphate, a critical precursor for the synthesis of purine and pyrimidine nucleotides. By blocking the pathway, 6-AN can deplete nucleotide pools, hindering DNA repair and replication.

Downstream Cellular Effects & Signaling Pathways

The blockade of the PPP initiates a cascade of events that disrupt cellular homeostasis and signaling, ultimately leading to cell death.

-

Increased Oxidative Stress: NADPH is essential for regenerating reduced glutathione (GSH), a key antioxidant, via glutathione reductase. The depletion of NADPH by 6-AN impairs this process, rendering cells highly susceptible to damage from reactive oxygen species (ROS). This leads to increased intracellular ROS, mitochondrial potential disruption, and ER stress.

-

Metabolic Reprogramming and Energy Depletion: 6-AN not only affects the PPP but also inhibits glycolysis. This may be a secondary effect caused by the accumulation of 6-PG, which can inhibit phosphoglucose isomerase. The combined disruption of these pathways leads to a depletion of ATP and a reduction in the ATP to ADP ratio.

-

Inhibition of Pro-Survival Signaling: 6-AN treatment has been shown to effectively inhibit the phosphorylation of AKT, a central kinase in cell survival signaling, and the activation of its downstream effector, S6. This effect is specific, as ERK and PDK1 activities are not affected.

-

Induction of Apoptosis: The culmination of increased oxidative stress, energy depletion, and inhibition of survival pathways is the induction of programmed cell death (apoptosis).

Caption: Downstream cellular consequences of 6-AN-mediated PPP inhibition.

Quantitative Data Summary

The biological effects of 6-AN have been quantified across various experimental systems.

Table 1: Enzyme Inhibition and In Vitro Efficacy

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| Ki | G6PD (cell-free) | 0.46 µM | |

| Cell Growth Inhibition | L1210 & CHO cells | Potent inhibition observed | |

| Metabolic Activity | A549 & H460 cells | IC50 values between 50-200 µM | |

| Apoptosis Induction | A549 & H460 cells | Significant increase at 10 µM & 200 µM |

| Chemosensitization | K562, A549, T98G | 6 to 17-fold decrease in cisplatin dose needed | |

Table 2: In Vivo and Metabolomic Effects

| Parameter | Model System | Dose / Treatment | Result | Reference |

|---|---|---|---|---|

| 6-PG Accumulation | Rat Kidney | 6 mg/kg (i.p.) | >100-fold increase in 24h | |

| Tumor Growth Delay | CD8FI Mammary Carcinoma | 20 mg/kg x 3 | 4.3 ± 0.8 days delay (alone) | |

| Tumor Growth Delay | CD8FI Mammary Carcinoma | 20 mg/kg + 15 Gy x 3 | 57.0 ± 3.8 days delay (combination) |

| Metabolite Levels | RIF-1 Tumor Cells | In vitro exposure | 89% inhibition of glycolytic flux | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Cell Viability (MTT/CCK-8 Assay)

This protocol assesses the effect of 6-AN on cell metabolic activity, which is an indicator of viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Remove the medium and add fresh medium containing varying concentrations of 6-AN (e.g., 1 µM to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).

-

Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Caption: Experimental workflow for apoptosis analysis via flow cytometry.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Harvest adherent cells by trypsinization and wash all cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer, exciting at 488 nm and collecting emission for FITC (FL1) and PI (FL2/FL3).

-

Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

NADP⁺ and NADPH Quantification

This protocol uses an enzymatic cycling assay to measure the levels of oxidized and reduced nicotinamide cofactors.

-

Sample Preparation: Homogenize tissues or lyse cell pellets. For accurate differential measurement, perform parallel extractions.

-

Extraction of NADP⁺ (Oxidized form): Use an acidic extraction buffer (e.g., 0.2 M HCl) to destroy the reduced forms (NADPH).

-

Extraction of NADPH (Reduced form): Use a basic extraction buffer (e.g., 0.2 M NaOH) to destroy the oxidized forms (NADP⁺).

-

Neutralization: After extraction and heat treatment (60°C for 30 min for NADPH), neutralize the samples. Centrifuge to remove precipitates.

-

Enzymatic Cycling Assay:

-

Prepare a reaction mixture containing Tris buffer, G6P, G6PD enzyme, and a colorimetric reagent like MTT or WST-8.

-

Add the extracted sample to the reaction mixture. The G6PD will cycle between G6P and 6-PG, reducing NADP⁺ to NADPH, which in turn reduces the colorimetric reagent.

-

Monitor the change in absorbance over time (e.g., at 570 nm for MTT or 450 nm for WST-8).

-

-

Quantification: Calculate the concentration of NADP⁺ or NADPH in the sample by comparing the reaction rate to a standard curve generated with known concentrations of the cofactor.

Conclusion

This compound's mechanism of action is a clear example of targeted metabolic inhibition. By generating fraudulent coenzymes, it effectively shuts down the Pentose Phosphate Pathway, a hub for anabolic biosynthesis and redox defense. This primary action triggers a predictable and potent cascade of secondary effects, including oxidative stress, energy crisis, and inhibition of pro-survival signaling, which collectively drive cancer cells toward apoptosis. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers to further investigate 6-AN as a standalone therapeutic or as a powerful sensitizing agent in combination therapies.

References

- 1. Inhibition of the Pentose-phosphate Pathway Selectively Sensitizes Leukemia Lymphocytes to Chemotherapeutics by ROS-independent Mechanism | Anticancer Research [ar.iiarjournals.org]

- 2. glpbio.com [glpbio.com]

- 3. This compound sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitation of metabolic and radiobiological effects of this compound in RIF-1 tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of this compound (6AN) on Leishmania promastigotes evaluated by metabolomics: Beyond the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminonicotinamide (6-AN): A Competitive Inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Aminonicotinamide (6-AN), a potent antimetabolite of nicotinamide. It details the mechanism of action, cellular and biochemical consequences of its inhibitory effects on Glucose-6-Phosphate Dehydrogenase (G6PD), and its role as a modulator of the pentose phosphate pathway (PPP). This guide is intended for researchers, scientists, and drug development professionals exploring metabolic inhibitors in oncology and other therapeutic areas.

Mechanism of Action

This compound (6-AN) functions as a potent competitive inhibitor of NADP+-dependent enzymes, primarily targeting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1][2][3] In the cellular environment, 6-AN is metabolized into fraudulent coenzymes, this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP).[3][4]

The phosphorylated analog, 6-ANADP, acts as a competitive inhibitor with respect to the natural cofactor, NADP+. It competes for the NADP+ binding site on G6PD, thereby blocking the conversion of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone. This inhibition effectively halts the oxidative branch of the PPP. While G6PD is the primary target, 6-AN metabolites can also inhibit 6-phosphogluconate dehydrogenase (6PGD), the subsequent enzyme in the pathway.

Biochemical and Cellular Effects

The inhibition of G6PD by 6-AN triggers a cascade of significant downstream effects, fundamentally altering cellular metabolism and redox homeostasis.

-

Inhibition of the Pentose Phosphate Pathway (PPP): The primary effect is the shutdown of the PPP, leading to a measurable accumulation of the G6PD substrate, 6-phosphogluconate (6PG). This buildup serves as a direct biomarker of 6-AN's target engagement.

-

NADPH Depletion and Increased Oxidative Stress: The PPP is the main source of cellular NADPH, a critical reducing equivalent. 6-AN-mediated G6PD inhibition leads to the depletion of NADPH pools and a corresponding increase in the NADP+/NADPH ratio. This compromises the cell's ability to regenerate reduced glutathione (GSH), a key antioxidant, thereby increasing intracellular reactive oxygen species (ROS) and inducing a state of oxidative stress.

-

Antiproliferative and Pro-Apoptotic Activity: By disrupting nucleotide precursor synthesis and inducing oxidative stress, 6-AN exhibits potent antiproliferative effects in various cancer cell lines. It can suppress colony formation, reduce cell viability, and induce apoptosis or autophagic cell death.

-

Sensitization to Therapeutics: 6-AN can synergize with DNA-crosslinking chemotherapy agents like cisplatin and radiation therapy. By inhibiting the PPP, 6-AN hampers the cancer cell's ability to manage the oxidative stress induced by these treatments, thereby enhancing their efficacy.

Quantitative Data Summary

The inhibitory potency and cellular effects of 6-AN have been quantified across various studies.

Table 1: Inhibitory Constants of this compound

| Parameter | Value | Target Enzyme | Notes | Source(s) |

|---|

| Ki | 0.46 µM | G6PD | Competitive inhibitor of NADP+-dependent G6PD. | |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line(s) | Concentration(s) | Duration | Observed Effect(s) | Source(s) |

|---|---|---|---|---|

| A549, H460 (Lung Cancer) | 1-1000 µM | 48 hours | Dose-dependent decrease in metabolic activity; increased apoptosis. | |

| A549, H460 (Lung Cancer) | 10 µM, 200 µM | 48 hours | Reduced glucose consumption, lactate production, and ATP levels. Increased NADP+/NADPH ratio. | |

| Jurkat (Leukemia) | 50 µM | 48 hours | ~20% inhibition of cell proliferation (IC20). | |

| LNCaP, C4-2 (Prostate Cancer) | 100 nM | 3-7 days | Significant decrease in cell viability; increased ROS levels. | |

| A549/DDP (Cisplatin-Resistant) | Various | - | Decreased cell viability and IC50 for cisplatin. |

| MCF-7, MDA-MB-231 (Breast Cancer) | Not specified | - | Decreased cell viability, migration, and colony formation. Induced autophagic cell death. | |

Table 3: In Vivo Effects of this compound

| Animal Model | Dosage | Treatment Schedule | Observed Effect(s) | Source(s) |

|---|---|---|---|---|

| CD8F1 Breast Tumor | 20 mg/kg (i.p.) | 3 times (Days 1, 10/11, 21) | Induced a small but significant tumor growth delay (4.3 ± 0.8 days). | |

| CD8F1 Breast Tumor | 20 mg/kg (i.p.) + Radiation | 6-AN given 10h before each radiation fraction | Significantly enhanced radiation-induced tumor growth delay (57.0 ± 3.8 days vs 34.5 ± 2.7 for radiation alone). | |

| Rat Neocortex | 50 mg/kg (i.p.) | 4 hours prior to study | Elevated levels of 6-phosphogluconate. |

| Rat Kidney | 6 mg/kg (i.p.) | Single dose | 6-phosphogluconate levels rose from <10 nmoles/g to 1000 nmoles/g within 24 hours. | |

Experimental Protocols

Reproducible methodologies are crucial for studying the effects of 6-AN. The following are outlines of common experimental protocols.

This assay quantifies G6PD activity by measuring the rate of NADP+ reduction to NADPH, which absorbs light at 340 nm.

Protocol Outline:

-

Sample Preparation: Prepare cell or tissue lysates. For red blood cells, lyse cells to release G6PD. Determine total protein or hemoglobin concentration for normalization.

-

Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of Glucose-6-Phosphate (substrate) and NADP+ (cofactor).

-

Reaction Mixture: In a cuvette, combine the assay buffer, NADP+ solution, and the cell lysate. Incubate at a controlled temperature (e.g., 37°C).

-

Initiate Reaction: Add the G6P substrate to the cuvette to start the reaction.

-

Measurement: Immediately place the cuvette in a spectrophotometer set to 340 nm. Record the change in absorbance over time (e.g., for 5-10 minutes).

-

Calculation: The rate of increase in absorbance is directly proportional to the G6PD activity in the sample. Calculate activity relative to protein/hemoglobin content. For inhibitor studies, perform the assay with and without various concentrations of 6-AN.

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with 6-AN.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of 6-AN. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization buffer (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

The Core Biochemical Disruptions of 6-Aminonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide that has garnered significant interest in cancer research for its ability to disrupt cellular metabolism. By targeting the Pentose Phosphate Pathway (PPP), 6-AN creates a cascade of biochemical events that can lead to increased oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the biochemical pathways affected by 6-AN, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Mechanism of Action

This compound's primary mechanism of action involves its intracellular conversion into fraudulent NAD(P)+ analogs, namely 6-amino-NAD+ and 6-amino-NADP+. These analogs act as competitive inhibitors of NAD(P)+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), the rate-limiting enzymes of the Pentose Phosphate Pathway[1][2][3][4][5]. This inhibition disrupts the production of NADPH and the synthesis of pentose sugars, which are crucial for antioxidant defense and nucleotide biosynthesis, respectively.

Core Affected Pathway: The Pentose Phosphate Pathway

The central biochemical pathway targeted by this compound is the Pentose Phosphate Pathway (PPP). The inhibition of G6PD and 6PGD by 6-AN metabolites leads to a metabolic bottleneck, causing the accumulation of upstream intermediates like 6-phosphogluconate.

Downstream Cellular Consequences

The inhibition of the PPP by 6-AN triggers a series of downstream effects that contribute to its anti-cancer activity.

Key downstream consequences include:

-

Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), a key antioxidant, rendering cells vulnerable to reactive oxygen species (ROS). 6-AN treatment has been shown to increase ROS levels in cancer cells.

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress, a condition that can trigger apoptosis.

-

Inhibition of Nucleotide Synthesis: Reduced levels of ribose-5-phosphate, a product of the PPP, hamper the synthesis of nucleotides necessary for DNA and RNA replication and repair.

-

ATP Depletion: 6-AN treatment can lead to a reduction in intracellular ATP levels, further contributing to cellular stress and demise.

-

Inhibition of Glycolysis: Accumulation of PPP intermediates, such as 6-phosphogluconate, can allosterically inhibit enzymes in the glycolytic pathway, like phosphoglucose isomerase, leading to a reduction in glycolytic flux.

Quantitative Data Summary

| Parameter | Organism/Cell Line | Value/Effect | Reference |

| Enzyme Inhibition | |||

| G6PD Ki | - | 0.46 µM | |

| 6PGD Ki | Rat Tissues | 0.1–0.2 μM (for 6-amino-NADP+) | |

| Cell Viability (IC50) | |||

| A549 (Lung Cancer) | 48h treatment | ~100 µM | |

| H460 (Lung Cancer) | 48h treatment | ~50 µM | |

| LNCaP, LAPC4, C4-2, 22Rv1 (Prostate Cancer) | 7 days treatment | Significant decrease at 100 nM | |

| Metabolite & Cofactor Levels | |||

| 6-Phosphogluconate | Rat Neocortex | Elevated levels | |

| 6-Phosphogluconate | RIF-1 Tumor Cells | Significant accumulation after 4h | |

| 6-Phosphogluconate | Rat Kidney | Rise from <10 to 1000 nmoles/g in 24h (6 mg/kg) | |

| Glucose-6-Phosphate | Rat Kidney | Increased to ~150% of control | |

| NADP+/NADPH Ratio | A549, H460 Cells | Significantly enhanced | |

| Intracellular ATP | A549, H460 Cells | Notably reduced | |

| Lactate Production | A549, H460 Cells | Decreased | |

| In Vivo Tumor Growth Delay | |||

| CD8F1 Breast Tumor | 20 mg/kg 6-AN alone | 4.3 ± 0.8 days | |

| CD8F1 Breast Tumor | 6-AN + Radiation | 57.0 ± 3.8 days |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on non-small cell lung cancer cells.

-

Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells per well.

-

Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Treat the cells with varying concentrations of 6-AN (e.g., 1 to 1000 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC Flow Cytometry)

This protocol is based on methodology used in lung cancer cell studies.

-

Cell Seeding and Treatment: Seed A549 or H460 cells in a 6-well plate and treat with desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

NADP/NADPH Ratio Assay

This protocol is a general guide based on commercially available kits mentioned in the literature.

-

Cell Lysis: After 48 hours of treatment with 6-AN, collect control and treated cells.

-

Extraction: Lyse the cells and extract NADP+ and NADPH according to the manufacturer's instructions of a NADP/NADPH quantification kit.

-

Quantification: Measure the levels of NADP+ and NADPH using the enzymatic cycling reaction provided in the kit, which generates a product that can be measured colorimetrically or fluorometrically.

-

Calculation: Calculate the NADP+/NADPH ratio for each sample.

Conclusion

This compound serves as a powerful tool for investigating cellular metabolism and holds potential as an anti-cancer therapeutic. Its well-defined mechanism of action, centered on the inhibition of the Pentose Phosphate Pathway, leads to a predictable and measurable cascade of downstream effects, including increased oxidative stress and apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting metabolic pathways with 6-AN and similar compounds. The synergistic potential of 6-AN with other therapies, such as radiation and conventional chemotherapy, highlights its promise in developing novel cancer treatment strategies.

References

The Dawn of a Metabolic Antagonist: Early Studies and Discovery of 6-Aminonicotinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, has carved a significant niche in biomedical research as a potent antimetabolite. Its ability to disrupt fundamental cellular processes by antagonizing nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) has made it an invaluable tool for studying metabolic pathways, particularly the Pentose Phosphate Pathway (PPP). This technical guide delves into the foundational research that led to the discovery and initial understanding of this compound, presenting the core data and experimental methodologies from these pioneering studies.

Discovery and Initial Synthesis

The journey of this compound began in the late 1940s with its first chemical synthesis. This early work laid the groundwork for its subsequent biological evaluation.

First Reported Synthesis by Kushner et al. (1948)

The initial synthesis of this compound was reported by S. Kushner and his colleagues in 1948. Their work provided the first viable method for producing the compound, enabling the scientific community to investigate its properties.

Elucidation of Biological Activity and Mechanism of Action

The 1950s marked a pivotal period in understanding the biological effects of this compound. Seminal studies established it as a potent nicotinamide antagonist and began to unravel its mechanism of action at the cellular level.

A Potent Nicotinamide Antagonist

A landmark 1955 study by Johnson and McColl was the first to report the potent nicotinamide-antagonizing properties of this compound in vivo. Their work demonstrated that 6-AN could induce a nicotinamide deficiency-like state in rats, which could be reversed by the administration of nicotinamide.

Mechanism of Action: The Formation of "Fraudulent" Coenzymes

Subsequent research by Dietrich, Friedland, and Kaplan in 1958 provided a crucial breakthrough in understanding how this compound exerts its effects. They demonstrated that 6-AN is not a direct inhibitor but is metabolically converted into analogs of NAD and NADP, namely this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). These "fraudulent coenzymes" are then able to compete with their natural counterparts, inhibiting the activity of NAD- and NADP-dependent enzymes.

Early Antitumor and Toxicological Investigations

The discovery of its potent antimetabolite activity quickly led to investigations into the potential of this compound as an anticancer agent. Concurrently, its toxicological profile began to be characterized.

Antitumor Activity

In 1957, a study by D. M. Shapiro and his team reported the antitumor effects of this compound against Adenocarcinoma 755 in mice. This was one of the first demonstrations of its potential as a cancer therapeutic, sparking further research into its application in oncology.

Toxicological Profile

Early toxicological studies were crucial in defining the safety parameters for the use of this compound. These investigations, including a 1956 study on acute poisoning, highlighted the potential for adverse effects, which is a critical consideration for its use both as a research tool and a potential therapeutic.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data from the foundational research on this compound.

| Parameter | Value | Species/System | Reference |

| LD50 (Intraperitoneal) | 35 mg/kg | Mouse | Early Toxicological Studies |

| LD50 (Oral) | 60 mg/kg | Rat | Early Toxicological Studies |

Table 1: Early Toxicological Data for this compound.

| Tumor Model | Treatment | Effect | Reference |

| Adenocarcinoma 755 | This compound | Significant tumor growth inhibition | Shapiro et al., 1957 |

Table 2: Early In Vivo Antitumor Activity of this compound.

Experimental Protocols

This section provides a detailed look at the methodologies employed in the key early experiments that defined our initial understanding of this compound.

Protocol 1: Synthesis of this compound (Kushner et al., 1948)

Objective: To synthesize this compound.

Methodology:

-

Starting Material: 2-chloro-5-cyanopyridine.

-

Ammonolysis: The starting material was treated with aqueous ammonia under pressure to replace the chlorine atom with an amino group, yielding 2-amino-5-cyanopyridine.

-

Hydrolysis: The resulting nitrile was then subjected to acid hydrolysis to convert the cyano group into a carboxamide group, yielding this compound.

-

Purification: The final product was purified by recrystallization.

Protocol 2: Induction of Nicotinamide Deficiency in Rats (Johnson and McColl, 1955)

Objective: To demonstrate the nicotinamide antagonist activity of this compound in vivo.

Methodology:

-

Animal Model: Young male rats of the Wistar strain.

-

Diet: Rats were maintained on a nicotinamide-deficient diet.

-

Treatment Groups:

-

Control Group: Received the nicotinamide-deficient diet.

-

6-AN Group: Received the nicotinamide-deficient diet supplemented with this compound.

-

Rescue Group: Received the nicotinamide-deficient diet supplemented with both this compound and nicotinamide.

-

-

Observation: The animals were observed for signs of nicotinamide deficiency, including growth retardation, dermatitis, and neurological symptoms.

-

Endpoint: The primary endpoint was the development of deficiency symptoms and the reversal of these symptoms upon nicotinamide administration.

Protocol 3: In Vitro Formation of 6-ANAD (Dietrich et al., 1958)

Objective: To demonstrate the metabolic conversion of this compound to this compound adenine dinucleotide.

Methodology:

-

Enzyme Source: A purified enzyme preparation from beef spleen containing NAD glycohydrolase.

-

Substrates: Nicotinamide adenine dinucleotide (NAD) and this compound.

-

Reaction Conditions: The enzyme was incubated with NAD and this compound in a suitable buffer at a controlled temperature and pH.

-

Analysis: The reaction mixture was analyzed using paper chromatography and spectrophotometry to identify the formation of a new compound with the expected properties of 6-ANAD.

-

Confirmation: The identity of the product was confirmed by comparing its chromatographic and spectral properties with a chemically synthesized standard of 6-ANAD.

Protocol 4: Evaluation of Antitumor Activity (Shapiro et al., 1957)

Objective: To assess the antitumor efficacy of this compound in a mouse tumor model.

Methodology:

-

Animal Model: C57BL/6 mice.

-

Tumor Model: Subcutaneous implantation of Adenocarcinoma 755.

-

Treatment: Once the tumors reached a palpable size, the mice were treated with intraperitoneal injections of this compound.

-

Control: A control group of tumor-bearing mice received saline injections.

-

Endpoint: Tumor growth was measured regularly, and the antitumor effect was quantified by comparing the tumor size in the treated group to the control group.

Visualizing Early Discoveries

The following diagrams illustrate the key concepts and experimental flows from the early research on this compound.

Metabolic Consequences of 6-Aminonicotinamide Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite of nicotinamide that has garnered significant interest in cancer research for its ability to disrupt cellular metabolism.[1] By primarily targeting the Pentose Phosphate Pathway (PPP), 6-AN induces a cascade of metabolic and cellular events that can lead to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] This technical guide provides an in-depth overview of the metabolic consequences of 6-AN treatment, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of NADP+-dependent enzymes, most notably Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway.[1][3] 6-AN is metabolized within cells to form 6-amino-NAD(P+), which acts as a competitive inhibitor for NAD(P+)-requiring enzymes. This inhibition leads to a significant disruption of the PPP, a critical metabolic route for cancer cells that provides NADPH for antioxidant defense and pentose sugars for nucleotide synthesis. The Ki value for 6-AN's inhibition of G6PD is approximately 0.46 μM.

The inhibition of the PPP by 6-AN results in several key metabolic consequences:

-

Depletion of NADPH: The blockade of G6PD significantly reduces the intracellular pool of NADPH, a critical reducing equivalent for antioxidant defense systems. This leads to an increased NADP+/NADPH ratio.

-

Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG), rendering cancer cells vulnerable to reactive oxygen species (ROS)-induced damage.

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and disruption of cellular redox balance can lead to ER stress.

-

Inhibition of Glycolysis: Accumulation of PPP intermediates, such as 6-phosphogluconate, can lead to the inhibition of glycolysis.

-

Induction of Apoptosis: The culmination of these metabolic disruptions is the induction of programmed cell death (apoptosis) in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of 6-AN treatment on various metabolic parameters in different cancer cell lines.

Table 1: Effect of 6-AN on Metabolic Activity and Cell Viability

| Cell Line | 6-AN Concentration (µM) | Treatment Duration | Metabolic Activity (% of Control) | Apoptotic Cells (%) | Reference |

| A549 (Non-small cell lung cancer) | 1 - 1000 | 48 hours | Concentration-dependent decrease | - | |

| A549 | 10 | 48 hours | - | Increased | |

| A549 | 200 | 48 hours | - | Increased | |

| H460 (Non-small cell lung cancer) | 1 - 1000 | 48 hours | Concentration-dependent decrease | - | |

| H460 | 10 | 48 hours | - | Increased | |

| H460 | 200 | 48 hours | - | Increased |

Table 2: Effect of 6-AN on Glucose Metabolism and Energy Status

| Cell Line | 6-AN Concentration (µM) | Treatment Duration | Glucose Consumption | Lactate Production | Cellular ATP Levels | NADP+/NADPH Ratio | Reference |

| A549 | 10 | 48 hours | Decreased | Decreased | Decreased | Increased | |

| A549 | 200 | 48 hours | Decreased | Decreased | Decreased | Increased | |

| H460 | 10 | 48 hours | Decreased | Decreased | Decreased | Increased | |

| H460 | 200 | 48 hours | Decreased | Decreased | Decreased | Increased | |

| RIF-1 (Tumor cells) | Not specified | 4 hours | - | 89% inhibition of glycolytic flux | Reduced Phosphocreatine:Inorganic Phosphate ratio | - |

Table 3: Effect of 6-AN on Gene Expression in H460 Cells

| Gene | 6-AN Treatment Condition | Fold Change in mRNA Expression | Reference |

| G6PD | Low and High Dose | Decreased | |

| HPGD | Low and High Dose | Decreased | |

| TKT | Low and High Dose | Decreased | |

| TALDO1 | Low and High Dose | Decreased |

Experimental Protocols

Cell Viability and Metabolic Activity Assay (MTT Assay)

This protocol is adapted from studies on non-small cell lung cancer cell lines.

-

Cell Seeding: Seed A549 or H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Treat the cells with varying concentrations of 6-AN (e.g., 1, 5, 10, 20, 50, 100, 200, 500, 1000 µM) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the analysis of apoptosis in lung cancer cells following 6-AN treatment.

-

Cell Seeding and Treatment: Seed A549 or H460 cells in a 6-well plate and treat with low (10 µM) and high (200 µM) doses of 6-AN for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of ROS levels in cancer cells treated with 6-AN.

-

Cell Seeding and Treatment: Seed A549 or H460 cells and treat with low (10 µM) and high (200 µM) concentrations of 6-AN.

-

DCFH-DA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Cell Harvesting and Washing: Harvest the cells and wash them with PBS.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The intensity of DCF fluorescence is proportional to the intracellular ROS levels.

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the control group.

Signaling Pathways and Visualizations

The metabolic consequences of 6-AN treatment can be visualized through the following signaling pathway diagrams.

Caption: Mechanism of this compound Action.

Caption: Experimental Workflow for 6-AN Studies.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer metabolism. Its well-defined mechanism of action, centered on the inhibition of the Pentose Phosphate Pathway, leads to a predictable and measurable series of metabolic consequences, including NADPH depletion, increased oxidative stress, and ultimately, cancer cell death. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of 6-AN and to design effective preclinical and clinical studies. Further research may focus on synergistic combinations with other metabolic inhibitors or conventional chemotherapeutics to enhance its anti-cancer efficacy.

References

Structural Basis for 6-Aminonicotinamide G6PD Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme in cellular metabolism, serving as the rate-limiting step of the pentose phosphate pathway (PPP). This pathway is the primary source of NADPH, a crucial reductant for protecting cells against oxidative stress and a key component in anabolic processes. Given its central role, G6PD has emerged as a significant target in various therapeutic areas, particularly in oncology. 6-Aminonicotinamide (6-AN), a structural analog of nicotinamide, is a potent competitive inhibitor of G6PD. By impeding G6PD activity, 6-AN disrupts the production of NADPH, leading to increased cellular oxidative stress and rendering cancer cells more susceptible to therapeutic agents. This technical guide provides an in-depth exploration of the structural and molecular underpinnings of G6PD inhibition by 6-AN, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action of this compound

This compound acts as an antimetabolite. Inside the cell, it is converted to this compound adenine dinucleotide phosphate (6-amino-NADP+), which then directly competes with the endogenous coenzyme NADP+ for binding to the active site of G6PD. This competitive inhibition effectively blocks the catalytic activity of G6PD, halting the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone and thereby suppressing the entire pentose phosphate pathway. The primary consequence of this inhibition is a significant reduction in the intracellular pool of NADPH.

Structural Insights into 6-AN Inhibition

While a co-crystal structure of G6PD with this compound or its active metabolite is not yet publicly available, computational molecular docking studies have provided valuable models of this interaction. These studies have utilized existing crystal structures of human G6PD, such as PDB ID: 2BH9, to simulate the binding of 6-AN to the NADP+ binding pocket.

These models suggest that the aminonicotinamide moiety of 6-amino-NADP+ occupies the same site as the nicotinamide ring of NADP+. The interactions are predicted to involve key amino acid residues within the active site that are responsible for coenzyme binding. The precise nature of these interactions, including hydrogen bonding and hydrophobic contacts, is an area of active investigation and is crucial for the rational design of more potent and selective G6PD inhibitors.

Quantitative Data on 6-AN Inhibition

The inhibitory potency of this compound against G6PD has been quantified in various studies. This data is essential for comparing its efficacy across different experimental systems and for guiding dose-selection in preclinical and clinical research.

| Parameter | Value | Enzyme Source | Reference |

| Ki | 0.46 µM | NADP+-dependent G6PD (cell-free assay) | [1][2][3] |

| IC50 | Varies by cell line and conditions | Various cancer cell lines | [4] |

Signaling Pathways and Cellular Consequences of G6PD Inhibition

The inhibition of G6PD by this compound triggers a cascade of downstream cellular events, primarily driven by the depletion of NADPH and the subsequent increase in oxidative stress.

Caption: Signaling pathway of G6PD inhibition by this compound.

Experimental Workflows

Studying the effects of this compound on G6PD and cellular function involves a series of well-established experimental procedures.

Caption: General experimental workflow for studying 6-AN G6PD inhibition.

Experimental Protocols

G6PD Enzyme Kinetics Assay

This protocol is designed to determine the kinetic parameters of G6PD inhibition by this compound.

Materials:

-

Purified G6PD enzyme

-

Glucose-6-phosphate (G6P) substrate solution

-

NADP+ solution

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, G6P, and NADP+ in a cuvette.

-

Add a specific concentration of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified G6PD enzyme.

-

Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.[5]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Repeat steps 2-5 for a range of 6-AN concentrations and different fixed concentrations of NADP+.

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the type of inhibition.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells of interest cultured in 96-well plates

-

This compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer (e.g., HEPES buffered saline with CaCl2)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a well-characterized inhibitor of G6PD with a clear mechanism of action rooted in competitive inhibition at the NADP+ binding site. While the precise structural details of this interaction are still being elucidated through computational modeling, the functional consequences of G6PD inhibition are profound, leading to a disruption of cellular redox balance and a heightened susceptibility to apoptosis. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of 6-AN and to develop novel G6PD inhibitors for the treatment of cancer and other diseases characterized by metabolic dysregulation. The continued exploration of the structural basis for G6PD inhibition will undoubtedly pave the way for the design of next-generation therapeutics targeting this critical metabolic enzyme.

References

Methodological & Application

Application Notes: 6-Aminonicotinamide for Cancer Cell Line Research

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and a structural analog of nicotinamide. It is widely utilized in cancer research as a pharmacological inhibitor of the Pentose Phosphate Pathway (PPP), a metabolic route crucial for the proliferation and survival of many cancer cells.[1][2] By targeting Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, 6-AN disrupts the production of essential biomolecules, leading to increased oxidative stress and induction of apoptosis in cancer cells.[1][3][4] These characteristics make 6-AN an invaluable tool for investigating cancer metabolism and a potential candidate for therapeutic strategies, particularly for cancers exhibiting upregulated PPP activity.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism primarily initiated by the inhibition of G6PD. Inside the cell, 6-AN is metabolized into fraudulent coenzymes, this compound adenine dinucleotide (6-ANAD) and this compound adenine dinucleotide phosphate (6-ANADP). 6-ANAD competitively inhibits NAD+-dependent enzymes, while 6-ANADP acts as a potent competitive inhibitor of G6PD.

The inhibition of G6PD triggers a cascade of downstream cellular events:

-

Inhibition of the Pentose Phosphate Pathway (PPP): As a competitive inhibitor of G6PD, 6-AN blocks the conversion of glucose-6-phosphate, the first and rate-limiting step of the PPP. This leads to an accumulation of upstream metabolites like 6-phosphogluconate.

-

Depletion of NADPH: The blockade of the PPP significantly curtails the production of NADPH, a critical reducing equivalent for cellular antioxidant defense systems. This results in an increased NADP+/NADPH ratio.

-

Increased Oxidative Stress: The depletion of NADPH impairs the regeneration of reduced glutathione (GSH), rendering cancer cells highly susceptible to damage from reactive oxygen species (ROS).

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS and the disruption of the cellular redox balance contribute to ER stress, which can trigger apoptosis.

-

Mitochondrial Dysfunction: 6-AN treatment can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

-

Apoptosis: The culmination of increased ROS, ER stress, and mitochondrial dysfunction is the induction of programmed cell death (apoptosis) in cancer cells.

Furthermore, 6-AN has been shown to sensitize various human tumor cell lines to DNA cross-linking agents like cisplatin. This effect is attributed to the metabolite 6-ANAD+, which increases the cellular accumulation of cisplatin and the formation of platinum-DNA adducts.

Data Presentation

Table 1: Effect of this compound on Metabolic Activity of Cancer Cell Lines

| Cell Line | Assay Type | 6-AN Concentration (µM) | Observed Effect | Reference |

| A549 (Non-Small Cell Lung Cancer) | Metabolic Activity | 1 - 1000 | Dose-dependent decrease in metabolic activity. | |

| H460 (Non-Small Cell Lung Cancer) | Metabolic Activity | 1 - 1000 | Dose-dependent decrease in metabolic activity. | |

| Human Melanoma Cells | Metabolic Activity | 50 | Significant decrease in glucose consumption and lactate production when combined with metformin. | |

| Colorectal Cancer Cells (various) | Cell Viability | Not specified | Reduced viability independent of p53 status. |

Table 2: Induction of Apoptosis and Proliferation Inhibition by this compound

| Cell Line(s) | Assay Type | 6-AN Concentration (µM) | Treatment Duration | Key Findings | Reference |

| A549, H460 | Annexin V-FITC / PI Staining | 10 (low dose) | 48 hours | Significant increase in the total apoptotic cell population. | |

| A549, H460 | Annexin V-FITC / PI Staining | 200 (high dose) | 48 hours | Strong increase in the total apoptotic cell population. | |

| A549, H460 | Colony Formation Assay | 10 and 200 | 48 hours (treatment) | Significant suppression of the proliferation index and colony formation ability. | |

| Jurkat (Leukemia) | Cell Viability | 50 | 24 and 48 hours | When combined with everolimus or barasertib, a synergistic cytotoxic effect and strong induction of apoptosis were observed. |

Table 3: Synergistic Effects of this compound with Anticancer Agents

| Cell Line(s) | Synergistic Agent | 6-AN Concentration (µM) | Key Findings | Reference |

| K562, A549, T98G | Cisplatin | 30 - 250 | Pretreatment with 6-AN for 18h resulted in 6 to 17-fold sensitization to cisplatin. | |

| Colorectal Cancer Cells | 5-Fluorouracil (5-FU) | Not specified | Enhanced reduction in cell viability in combination with 5-FU. | |

| L1210 (Leukemia) | BCNU | Not specified | Potentiated the cytocidal effect of BCNU in vitro and in vivo. | |

| Human Melanoma Cells | Metformin | 50 | Sensitizes melanoma cells to metformin cytotoxicity, leading to apoptosis and necrosis. |

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol provides a general guideline for the treatment of adherent cancer cell lines with 6-AN.

-

Materials:

-

Cancer cell line of interest (e.g., A549, H460)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (6-AN) stock solution (e.g., 10 mM in sterile DMSO)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Cell culture plates/flasks

-

-

Procedure:

-

Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for apoptosis/protein analysis) at a density that ensures logarithmic growth throughout the experiment. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Preparation of Working Solutions: Prepare serial dilutions of the 6-AN stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 1000 µM).

-

Cell Treatment: Carefully remove the medium from the wells. Add the medium containing the various concentrations of 6-AN. Include a vehicle control group treated with a medium containing the same final concentration of DMSO as the highest 6-AN dose.

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: After incubation, harvest the cells for subsequent assays.

-

2. Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Materials:

-

Cells treated with 6-AN in a 96-well plate

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Treatment: Seed A549 or H460 cells at 5 x 10³ cells/well in a 96-well plate and treat with 6-AN for 48 hours as described above.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based protocol quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

Cells treated with 6-AN in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed A549 or H460 cells in 6-well plates and treat with desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

-

Harvest Cells: Collect both floating and adherent cells. Use trypsin for adherent cells and neutralize with a complete medium. Centrifuge and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

4. Colony Formation (Clonogenicity) Assay

This assay assesses the long-term effect of a compound on the ability of single cells to form colonies.

-

Materials:

-

60-mm cell culture dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Cell Seeding: Seed A549 or H460 cells in 60-mm dishes at a low density (e.g., 500-1000 cells/dish) to avoid colony fusion. Allow cells to attach overnight.

-

Treatment: Treat the cells with the desired concentrations of 6-AN (e.g., 10 µM and 200 µM) for 48 hours.

-

Incubation: Replace the treatment medium with a fresh complete medium and culture the cells for 12-16 days, allowing colonies to form.

-

Staining: Wash the dishes with PBS, fix the colonies, and stain with crystal violet solution.

-

Counting: After washing away excess stain and drying, manually count the colonies (typically >50 cells).

-

Visualizations

References

Application Notes and Protocols for Inducing Oxidative Stress with 6-Aminonicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminonicotinamide (6-AN) is a potent antimetabolite and competitive inhibitor of the NADP+-dependent enzyme Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme in the pentose phosphate pathway (PPP).[1] By inhibiting G6PD, 6-AN effectively blocks the production of NADPH, a critical reducing equivalent for antioxidant defense systems.[2][3] This disruption of the cellular redox balance leads to an increase in reactive oxygen species (ROS), making 6-AN a valuable tool for inducing oxidative stress in experimental settings.[4][5] These application notes provide a comprehensive guide for utilizing 6-AN to induce oxidative stress in cell culture, including detailed protocols and expected outcomes.

Mechanism of Action

This compound exerts its effects by competitively inhibiting G6PD, with a Ki value of 0.46 μM in cell-free assays. This inhibition of the pentose phosphate pathway leads to a cascade of cellular events:

-

Decreased NADPH Production: Inhibition of G6PD directly curtails the production of NADPH. NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), a key reaction in detoxifying ROS.

-

Increased Oxidative Stress: The depletion of NADPH leads to an accumulation of ROS, resulting in oxidative damage to lipids, proteins, and DNA.

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of ROS can disrupt protein folding processes in the ER, leading to ER stress and the activation of the unfolded protein response (UPR).

-

Apoptosis Induction: Sustained high levels of oxidative and ER stress can trigger programmed cell death, or apoptosis.

Data Presentation

Table 1: In Vitro Cellular Effects of this compound

| Cell Line(s) | Cancer Type | Concentration Range | Duration of Treatment | Key Effects | Reference(s) |

| A549, H460 | Non-small cell lung cancer | 1 µM - 1000 µM | 48 hours | Dose-dependent decrease in metabolic activity, induction of apoptosis, increased ROS, ER stress. | |

| HCT116 | Colorectal cancer | Not specified | Not specified | Reduced cell viability, induction of oxidative stress and senescence. | |

| Jurkat | Leukemia | 50 µM | 24, 48, 72 hours | Increased apoptosis when combined with everolimus. | |

| H9C2(2-1) | Rat cardiac myoblasts | Not specified | 6-23 hours (pretreatment) | Increased cell survival against H2O2-induced stress, associated with a decrease in total GSH. |

Table 2: Quantitative Effects of this compound on Oxidative Stress Markers

| Cell Line(s) | 6-AN Concentration | Duration | Parameter Measured | Observed Effect | Reference(s) |

| A549, H460 | 10 µM (low), 200 µM (high) | 48 hours | Intracellular ROS Levels | Increased DCF fluorescence intensity. | |

| A549, H460 | 10 µM (low), 200 µM (high) | 48 hours | NADP+/NADPH Ratio | Increased ratio, indicating decreased NADPH availability. | |

| H9C2(2-1) | Not specified | 6-23 hours | Total Reduced Glutathione (GSH) | 15-44% decrease. |

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Preparation of 6-AN Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treatment: On the day of the experiment, prepare fresh dilutions of 6-AN in complete cell culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the 6-AN-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest 6-AN concentration).

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Downstream Analysis: Following the incubation period, harvest the cells for various downstream assays as described below.

Protocol 2: Measurement of Cell Viability (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

-

Cell Treatment: Treat cells with 6-AN as described in Protocol 1 in a 96-well plate.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with 6-AN in a suitable culture plate (e.g., 6-well or 96-well black-walled plate).

-

DCFDA Staining: At the end of the treatment period, remove the medium and wash the cells with warm PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Ex/Em ~485/535 nm).

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-